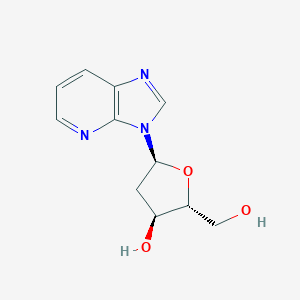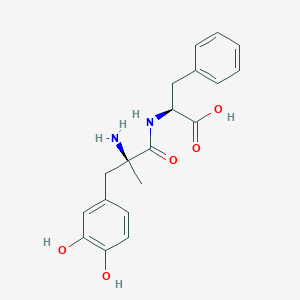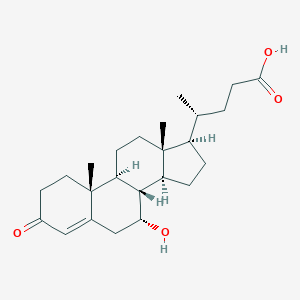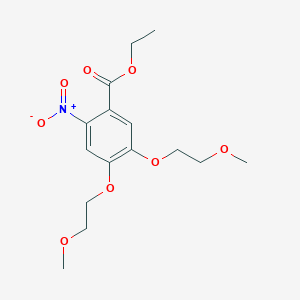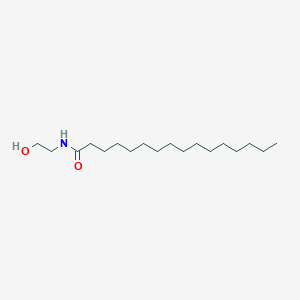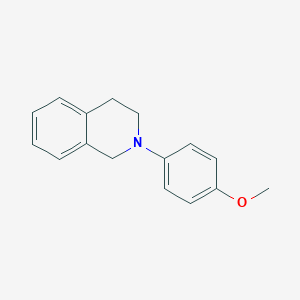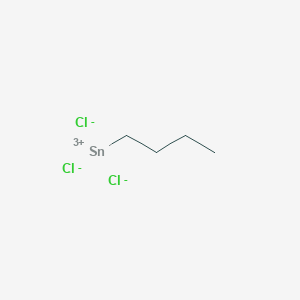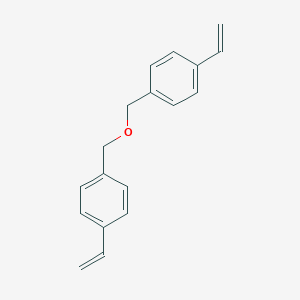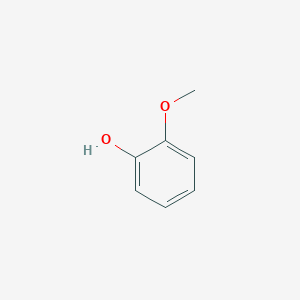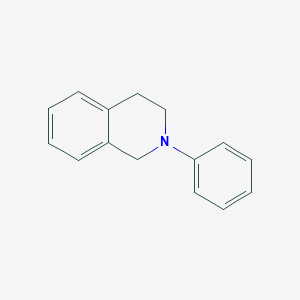
2,4-Dichloro-1-(iodomethyl)benzene
Overview
Description
Synthesis Analysis
The synthesis of 2,4-Dichloro-1-(iodomethyl)benzene and related compounds often involves halogenation reactions where specific conditions are tailored to introduce halogen atoms at the desired positions on the benzene ring. Techniques such as electrooxidative double ene-type chlorination have been employed for the synthesis of functionally similar compounds, demonstrating the versatility of halogenation methods in creating complex molecules from simpler benzene derivatives (Uneyama et al., 1983).
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives, including 2,4-Dichloro-1-(iodomethyl)benzene, is characterized by the arrangement of halogen atoms around the benzene ring, which can significantly influence the compound's reactivity and interactions. Studies on similar compounds have shown that the molecular geometry, including torsion angles and planarity, plays a crucial role in determining their physicochemical properties and reactivity (Gürbüz et al., 2016).
Chemical Reactions and Properties
2,4-Dichloro-1-(iodomethyl)benzene participates in various chemical reactions, leveraging its halogen substituents for further functionalization or as a reactive intermediate in multi-step synthesis routes. The presence of both chlorine and iodine atoms offers unique reactivity patterns, such as nucleophilic substitution reactions or participation in coupling reactions, which are foundational in organic synthesis (Yusubov et al., 2004).
Scientific Research Applications
1. Application in Organic Synthesis
2,4-Dichloro-1-(iodomethyl)benzene is utilized in the progressive direct iodination of sterically hindered alkyl-substituted benzenes. This process is significant for introducing iodine atoms selectively and effectively at the most electron-rich and sterically less hindered positions on the benzene ring. Notably, a maximum of three iodine atoms can be progressively bonded to a target molecule bearing an i-Pr or t-Bu group (Stavber, Kralj, & Zupan, 2002).
2. Hypervalent Iodine Reagent in Halomethoxylation
It is also pertinent in the synthesis of compounds like 4,4'-Bis(dichloroiodo)biphenyl and 3-(dichloroiodo)benzoic acid. These compounds serve as convenient and recyclable hypervalent iodine reagents for the vicinal chloromethoxylation or iodomethoxylation of unsaturated compounds. The advantage lies in the ability to easily separate the reduced forms of these reagents from the reaction mixture and reuse them, underscoring their utility in sustainable chemistry (Yusubov, Drygunova, & Zhdankin, 2004).
Safety And Hazards
properties
IUPAC Name |
2,4-dichloro-1-(iodomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2I/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASQNLDZUCSGKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333780 | |
| Record name | 2,4-DICHLOROBENZYL IODIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-1-(iodomethyl)benzene | |
CAS RN |
116529-35-2 | |
| Record name | 2,4-DICHLOROBENZYL IODIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


